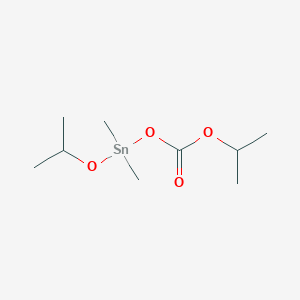
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate is a compound belonging to the class of imidazolium salts Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry
Preparation Methods
The synthesis of 1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate typically involves the reaction of 1-butyl-2,3-dimethylimidazolium chloride with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the butyl group or other substituents are replaced with different functional groups.
Scientific Research Applications
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt the integrity of microbial cell membranes, leading to cell lysis and death. In drug delivery systems, it can enhance the solubility and bioavailability of therapeutic agents .
Comparison with Similar Compounds
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate can be compared with other imidazolium salts, such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but lacks the dihydrogen phosphate group, which imparts different chemical properties.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Another imidazolium salt with different anionic components, leading to variations in solubility and reactivity.
1,3-Dimethylimidazolium chloride: Lacks the butyl group, resulting in different physical and chemical properties.
Properties
CAS No. |
905736-37-0 |
|---|---|
Molecular Formula |
C9H21N2O4P |
Molecular Weight |
252.25 g/mol |
IUPAC Name |
1-butyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;dihydrogen phosphate |
InChI |
InChI=1S/C9H18N2.H3O4P/c1-4-5-6-11-8-7-10(3)9(11)2;1-5(2,3)4/h7-9H,4-6H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
WAXJKRAXMPVMEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+]1C=CN(C1C)C.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


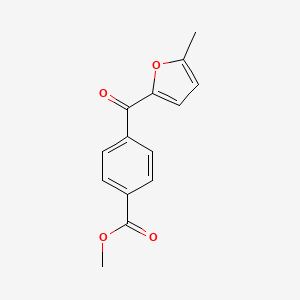
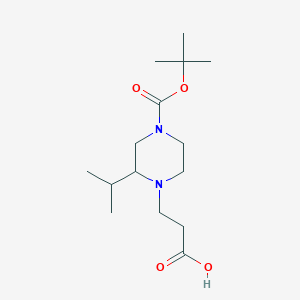
![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)

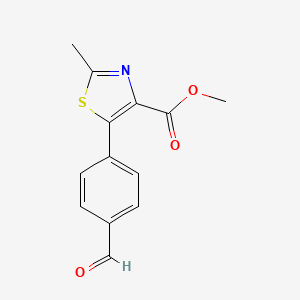
![3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14176355.png)

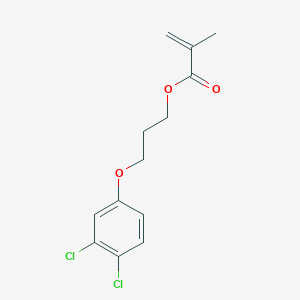
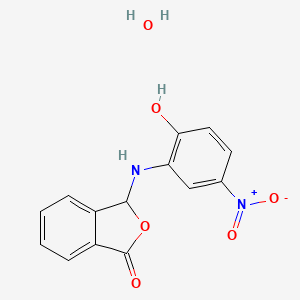
![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)
![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)
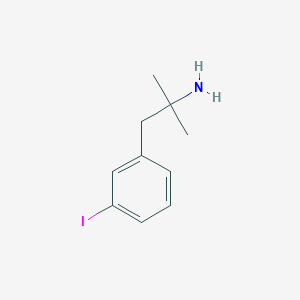
![5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid](/img/structure/B14176404.png)
